Methyl (pyren-1-yl)methyl methylpropanedioate
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Overview
Description
Methyl (pyren-1-yl)methyl methylpropanedioate is a chemical compound that features a pyrene moiety attached to a methylpropanedioate group. Pyrene is a polycyclic aromatic hydrocarbon known for its photophysical and electronic properties, making this compound valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (pyren-1-yl)methyl methylpropanedioate typically involves the reaction of pyrene with methylpropanedioate under specific conditions. One common method includes the use of a Friedel-Crafts alkylation reaction, where pyrene is reacted with methylpropanedioate in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. For instance, using a flow system with a packed column and a suitable catalyst can facilitate the large-scale production of this compound .
Chemical Reactions Analysis
Types of Reactions
Methyl (pyren-1-yl)methyl methylpropanedioate undergoes various chemical reactions, including:
Oxidation: The pyrene moiety can be oxidized to form pyrenequinones.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the pyrene ring, particularly at the 1, 3, 6, and 8 positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Pyrenequinones
Reduction: Alcohol derivatives of the ester groups
Substitution: Halogenated or nitrated pyrene derivatives
Scientific Research Applications
Methyl (pyren-1-yl)methyl methylpropanedioate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying charge transfer phenomena.
Biology: Incorporated into oligonucleotides for nucleic acid diagnostics and molecular biology research.
Industry: Utilized in the development of materials with specific electronic and photophysical properties.
Mechanism of Action
The mechanism of action of Methyl (pyren-1-yl)methyl methylpropanedioate involves its interaction with molecular targets through non-covalent interactions such as π-π stacking and hydrophobic interactions. These interactions are crucial for its role in molecular recognition and binding in biological systems . The pyrene moiety’s ability to participate in charge transfer and fluorescence makes it valuable for imaging and diagnostic applications .
Comparison with Similar Compounds
Similar Compounds
2’-O-(pyren-1-yl)methylribonucleotides: Used in nucleic acid diagnostics and molecular biology.
1-Methylpyrene: A simpler derivative of pyrene with similar photophysical properties.
Uniqueness
Methyl (pyren-1-yl)methyl methylpropanedioate stands out due to its combination of the pyrene moiety with the methylpropanedioate group, providing unique reactivity and applications in various fields. Its ability to undergo diverse chemical reactions and its utility in scientific research make it a versatile compound .
Properties
CAS No. |
138008-87-4 |
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Molecular Formula |
C22H18O4 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
1-O-methyl 3-O-(pyren-1-ylmethyl) 2-methylpropanedioate |
InChI |
InChI=1S/C22H18O4/c1-13(21(23)25-2)22(24)26-12-17-9-8-16-7-6-14-4-3-5-15-10-11-18(17)20(16)19(14)15/h3-11,13H,12H2,1-2H3 |
InChI Key |
PBLSIWJHJOCVHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC)C(=O)OCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
Origin of Product |
United States |
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